molecular formula C15H21N5O4 B1532174 N-6-(Delta-2-isopentenyl)adenosine hemihydrate CAS No. 33156-15-9

N-6-(Delta-2-isopentenyl)adenosine hemihydrate

Cat. No. B1532174
CAS RN: 33156-15-9
M. Wt: 335.36 g/mol
InChI Key: USVMJSALORZVDV-ADGXKJENSA-N
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Description

N-6-(Delta-2-isopentenyl)adenosine hemihydrate, also known as 6-(Gamma, Gamma-Dimethylallylamino)Purine Riboside, is an off-white powder . It is similar in structure to adenosine and is a metabolic agent that mimics the plant hormone cytokinin . It is used in research to study and control gene expression, protein production, and various biochemical and physiological mechanisms within living cells . It is also used in the study of DNA structural systems .


Molecular Structure Analysis

The formal name of this compound is N-(3-methyl-2-buten-1-yl)-adenosine . Its molecular formula is C15H21N5O4, and it has a formula weight of 335.4 . The SMILES notation for this compound is OC[C@@H]1C@@HC@@HC@H/C)O1 .


Physical And Chemical Properties Analysis

N-6-(Delta-2-isopentenyl)adenosine hemihydrate is an off-white powder . It has a molecular formula of C15H21N5O4 and a formula weight of 335.4 . The compound is soluble in DMF (10 mg/ml), DMF:PBS (pH 7.2) (1:3) (0.25 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml) .

Scientific Research Applications

1. Role in Transfer RNA (tRNA) and Cellular Functions

N-6-(Delta-2-isopentenyl)adenosine is a naturally occurring component of tRNA and plays various functional roles in cellular processes. The study of these modified nucleosides has been facilitated by the development of specific monoclonal antibodies. These antibodies have shown considerable specificity for isopentenyl adenosine derivatives, aiding in the understanding of their biochemical roles (Woodsworth et al., 1983).

2. Biological Activity in Plant and Animal Systems

This compound displays biological activity in both plant and animal systems. Studies on its degradation in animal tissues, particularly by enzymes like adenosine aminohydrolases, help to understand its biological behavior and functions in different organisms (Hall et al., 1971).

3. Cytokinin Activity in Tobacco Cells

N-6-(Delta-2-isopentenyl)adenine and its adenosine counterpart are cytokinins that affect the growth of tobacco cells. Their absorption and conversion into other compounds, such as adenosine-5'-monophosphate, play a significant role in the growth processes of plant cells (Laloue et al., 1977).

4. Involvement in Leukemia Cell Research

Research indicates that N-6-(Δ2-Isopentenyl)adenosine inhibits the growth of cells derived from leukemia patients. Understanding how this compound interacts with leukemic cells can provide insights into potential therapeutic approaches for leukemia (Rathbone & Hall, 1972).

5. Role in Enzymatic Processes and Chemical Modifications

This compound is involved in various enzymatic processes and can undergo specific chemical modifications. Studies have investigated how it is modified in purified yeast tRNA, providing insights into its biochemical and structural properties (Horváth & Dénes, 1977).

6. Implications in Cancer Research

The compound has shown to have varying effects on different types of tumor cells, indicating its potential relevance in cancer research and therapy. Understanding its specific actions on tumor cells can contribute to the development of new anticancer strategies (Suk et al., 1970).

7. Applications in Polymer-Based Drug Delivery

The use of N-6-(delta 2-isopentenyl)adenosine in polymeric delivery systems demonstrates its potential in controlled drug delivery, particularly in treating leukemia. Such systems allow for sustained and controlled release, which can be more effective than conventional drug administration methods (Chang & Hacker, 1982).

Safety And Hazards

N-6-(Delta-2-isopentenyl)adenosine hemihydrate may cause eye and skin irritation, as well as respiratory and digestive tract irritation . In case of contact with eyes or skin, it is recommended to flush with plenty of water and seek medical aid . If ingested or inhaled, it is advised to rinse the mouth and drink 2-4 cupfuls of milk or water, and to move to fresh air immediately, respectively . If breathing is difficult, give oxygen and seek medical aid .

Future Directions

N-6-(Delta-2-isopentenyl)adenosine hemihydrate is a valuable tool in research, particularly in the study of plant biology and gene expression . Future research may continue to explore its role in these areas and potentially uncover new applications for this compound.

properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H21N5O4.H2O/c2*1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15;/h2*3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPERYFKTWMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-6-(Delta-2-isopentenyl)adenosine hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Forouhar, S Arragain, M Atta, S Gambarelli… - Nature chemical …, 2013 - nature.com
How living organisms create carbon-sulfur bonds during the biosynthesis of critical sulfur-containing compounds is still poorly understood. The methylthiotransferases MiaB and RimO …
Number of citations: 128 www.nature.com

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